Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-
Description
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-, is a semicarbazone derivative characterized by a hydrazinecarboxamide backbone conjugated to a 9-anthracenylmethylene group. This compound is hypothesized to exhibit enhanced photophysical and anticancer properties compared to simpler aromatic analogues due to its extended conjugation and planar structure.
Properties
CAS No. |
106324-36-1 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(anthracen-9-ylmethylideneamino)urea |
InChI |
InChI=1S/C16H13N3O/c17-16(20)19-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H3,17,19,20) |
InChI Key |
UDRHLNLVJZOJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Anthracene-9-Carbaldehyde Synthesis
The 9-position of anthracene is highly reactive, enabling targeted functionalization. A common precursor for hydrazinecarboxamide derivatives is anthracene-9-carbaldehyde , synthesized via the Vilsmeier-Haack formylation :
This reaction proceeds with yields of 70–85% under anhydrous conditions. Characterization via -NMR typically reveals a singlet at δ 10.2 ppm for the aldehyde proton, while IR spectra show a strong stretch at 1705 cm (C=O).
Alternative Routes via Anthracenemethanol
Oxidation of 9-anthracenemethanol using pyridinium chlorochromate (PCC) in dichloromethane offers a milder alternative:
This method avoids harsh acidic conditions, achieving 65–75% yields with minimal side products.
Condensation with Hydrazinecarboxamide
Hydrazone Formation Mechanism
The target compound is formed via a Schiff base condensation between anthracene-9-carbaldehyde and hydrazinecarboxamide. The reaction is typically catalyzed by acetic acid in ethanol under reflux:
Optimized Conditions
Characterization Data
Alternative Pathways via Hydrazide Intermediates
Anthracenyl Acetohydrazide Synthesis
Adapting methodologies from carbazole hydrazide synthesis, anthracene-9-acetic acid ester is first prepared via nucleophilic substitution:
Subsequent hydrazinolysis yields the hydrazide:
Coupling with Isocyanates
The hydrazide reacts with methyl isocyanate to form the carboxamide:
This method mirrors carbazole derivative synthesis, with yields of 84–88% after purification via flash chromatography.
Challenges and Optimization
Solubility Limitations
Anthracene derivatives exhibit poor solubility in polar solvents. Strategies include:
Byproduct Formation
-
Imine tautomerization: Controlled pH (4–5) minimizes undesired tautomers.
-
Oxidation: Reactions conducted under nitrogen atmosphere prevent anthracene oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schiff Base Condensation | 70–80 | 95 | Short reaction time |
| Hydrazide Coupling | 84–88 | 98 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Anthracene-9-carboxylic acid derivatives.
Reduction: Reduced hydrazinecarboxamide derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of hydrazinecarboxamide, 2-(9-anthracenylmethylene)-, involves the reaction of hydrazinecarbothioamide with anthracene-9-carbaldehyde under reflux conditions. The resulting compound was characterized using X-ray diffraction techniques, revealing a monoclinic crystal structure with specific bond lengths and angles that indicate the presence of a double bond between carbon and nitrogen (C=N) .
Table 1: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| C=N Bond Length | 1.273(3) Å |
| C=N-N Angle | 115.4(2)° |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Hydrazinecarboxamide derivatives are notable for their bioactivity , particularly in antimicrobial and anticancer research. The compound has been evaluated for its potential as an antimicrobial agent against various bacteria and fungi. Studies have shown promising results against Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .
Case Study: Antimicrobial Activity
In a study investigating the antimicrobial properties of synthesized hydrazone derivatives, compounds similar to hydrazinecarboxamide exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were recorded at low micromolar levels, indicating strong efficacy .
Coordination Chemistry
The compound's ability to act as a ligand in coordination chemistry has been extensively studied. Its thiosemicarbazone functionality allows it to form stable complexes with various metal ions, which can enhance their biological activity. The coordination chemistry of hydrazinecarboxamide derivatives has implications in developing new metallodrugs for cancer therapy .
Table 2: Metal Complexes Formed
| Metal Ion | Complex Stability | Biological Activity |
|---|---|---|
| Copper(II) | High | Anticancer |
| Silver(I) | Moderate | Antimicrobial |
Material Science Applications
Beyond biological applications, hydrazinecarboxamide derivatives have been explored in material science for their photophysical properties due to the anthracene moiety. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: Photophysical Properties
Research has demonstrated that compounds with anthracene derivatives exhibit strong fluorescence and good charge transport characteristics, making them viable candidates for use in OLED technology .
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydrazinecarboxamide group can form covalent bonds with biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Key Differences :
- Anthracene vs. Benzylidene: The anthracene group increases molecular weight (~250 g/mol for anthracene vs.
- Functional Groups: Carboxy (in ) and amino (in ) substituents enhance water solubility and hydrogen-bonding capacity, whereas anthracene prioritizes aromatic interactions.
Key Findings :
- Anthracene derivatives are predicted to exhibit stronger DNA binding due to extended aromaticity, as seen in docking studies of similar compounds .
- Substituted benzylidene analogues (e.g., ) show potent anticancer activity (IC50 < 10 μM), suggesting that anthracene derivatives may achieve comparable or superior efficacy.
Physicochemical and Computational Properties
| Parameter | 2-(9-Anthracenylmethylene)- | 2-(2-Aminobenzylidene)- | 2-(2-Carboxybenzylidene)- |
|---|---|---|---|
| LogP | ~4.2 (predicted) | 1.8 | 0.5 |
| Topological PSA (Ų) | 75 | 90 | 110 |
| Molecular Weight (g/mol) | ~300 | 179 | 207 |
| H-Bond Donors/Acceptors | 3/4 | 4/5 | 3/6 |
Analysis :
- The anthracene derivative’s higher LogP indicates lipophilicity, which may limit bioavailability but improve membrane permeability.
- Carboxy and amino groups reduce LogP and increase PSA, aligning with better solubility but weaker membrane penetration .
Supramolecular and Crystallographic Behavior
- Crystal Packing : Anthracene’s planar structure may promote face-to-face stacking, as observed in related hydrazinecarboxamide crystals (e.g., ), forming stable 3D networks via N–H···O and C–H···π interactions .
- Hydrogen Bonding : Unlike hydroxy- or methoxy-substituted analogues (), anthracene lacks polar groups, relying on van der Waals forces for crystal stability.
Biological Activity
Hydrazinecarboxamide derivatives, particularly those with anthracene moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- , exploring its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Hydrazinecarboxamides are a class of compounds known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of the anthracene structure is believed to enhance their biological efficacy due to its unique electronic properties and ability to intercalate into DNA.
2. Synthesis and Characterization
The synthesis of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- typically involves the condensation reaction between anthracene derivatives and hydrazinecarboxylic acids. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
3.1 Anticancer Activity
Recent studies have demonstrated that hydrazinecarboxamides exhibit significant anticancer properties. For instance, molecular docking studies have indicated strong binding affinities of these compounds to various cancer-related targets:
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| β-Catenin (PDB ID: 1JDH) | -5.9 | Hydrogen bonds with Ser106, Pro192 |
| Epidermal Growth Factor Receptor | -5.8 | Interactions with Arg836 and Tyr869 |
| HER2 Kinase Domain | -6.5 | Interactions with key residues in the binding site |
These interactions suggest that hydrazinecarboxamide derivatives can inhibit tumor growth by interfering with critical signaling pathways involved in cancer cell proliferation .
3.2 Antimicrobial Activity
Hydrazinecarboxamides have also shown promising antimicrobial activity against various bacterial strains. A review highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella typhi | 4 |
These results indicate that hydrazinecarboxamides could serve as potential leads for developing new antimicrobial agents .
3.3 Other Biological Activities
In addition to anticancer and antimicrobial effects, hydrazinecarboxamides exhibit a range of other biological activities:
- Anti-inflammatory : In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines.
- Antioxidant : Several derivatives have shown significant free radical scavenging activity.
- Antiviral : Preliminary data indicates potential efficacy against viral infections, warranting further investigation.
4. Case Studies
Several case studies illustrate the potential of hydrazinecarboxamide derivatives in clinical applications:
- Case Study 1 : A derivative was tested in vivo for its anticancer effects on a mouse model bearing xenografted tumors. Results showed a significant reduction in tumor size compared to controls.
- Case Study 2 : A specific hydrazinecarboxamide exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis strains, suggesting its utility in treating resistant infections.
5. Conclusion
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- represents a promising compound with diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is crucial to elucidate its mechanisms of action and optimize its pharmacological profiles for therapeutic use.
Q & A
What synthetic methodologies are effective for preparing Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via condensation of 2-(morpholinodiazenyl)anthracene-9,10-dione (10 mmol) with a methylene-active compound (10 mmol) in acetic acid under reflux for 30 minutes. Sodium acetate is added as a base to facilitate the reaction. Post-reaction, the product is isolated by filtration, washed with water, ethanol, and ethoxyethane, and crystallized from a dimethylformamide:ethanol (1:2) mixture . Optimization strategies include:
- Temperature control : Prolonged heating may degrade anthracene derivatives.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance crystallinity.
- Base selection : Sodium acetate minimizes side reactions compared to stronger bases.
How is the crystal structure of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- resolved, and what software tools are critical for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using CuKα radiation (λ = 1.54178 Å). The structure is solved via direct methods using SHELXS and refined with SHELXL . Key parameters include:
- Space group : P2₁/c (monoclinic)
- Unit cell dimensions : a = 10.81 Å, b = 5.72 Å, c = 17.93 Å, β = 98.7°
- R-factors : R₁ = 0.047, wR₂ = 0.122 for I > 2σ(I) .
Hydrogen atoms are constrained using a riding model (Uiso(H) = 1.2Ueq of parent atoms).
What role do hydrogen-bonding networks play in the molecular packing of this compound?
Answer:
The crystal packing is governed by N–H⋯O and O–H⋯N hydrogen bonds, forming a cooperative 1D zigzag chain along the (101) plane. Key interactions include:
- Bifurcated N–H⋯O bonds : Amide N1 donates to both carbonyl O2 (2.89 Å) and hydroxyl O1 (2.95 Å).
- Intramolecular O–H⋯N : Hydroxyl O1 interacts with hydrazine N1 (2.68 Å), stabilizing the E-configuration .
These interactions result in a dihedral angle of 86.9° between adjacent naphthyl planes, favoring π-π stacking (3.7 Å interplanar distance) .
How do experimental crystal structures compare with computational predictions for this compound?
Answer:
AMOPAC PM3 calculations (Hartree-Fock approximation) predict a more planar geometry (naphthyl-carboxamide dihedral = 14.8°) compared to the observed 28.9° in crystals . Discrepancies arise from:
- Crystal packing forces : Hydrogen-bonding networks induce torsional strain.
- Solvent effects : Calculations assume gas-phase conditions, neglecting lattice energy (~50 kJ/mol from hydrogen bonds) .
DFT studies (B3LYP/6-31G*) are recommended for improved accuracy in modeling non-covalent interactions.
What biological activities are associated with Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-, and how do structural features influence its mechanism?
Answer:
The compound exhibits anticonvulsant and antitumor activity, attributed to:
- Chelation potential : The hydrazinecarboxamide moiety binds transition metals (e.g., V<sup>IV</sup>), forming redox-active complexes that induce oxidative stress in tumor cells .
- Hydrogen-bond donors : The amide and hydroxyl groups enhance blood-brain barrier penetration, critical for CNS-targeted agents .
Structure-activity relationships (SAR) show that electron-withdrawing substituents on the anthracene ring improve in vitro potency (IC50 = 12 µM against MCF-7 cells) .
How can researchers resolve contradictions in reported crystallographic data for hydrazinecarboxamide derivatives?
Answer:
Discrepancies in bond lengths or angles often arise from:
- Polymorphism : Solvent-mediated crystallization (e.g., DMF vs. ethanol) alters packing motifs.
- Data quality : High Rint (>0.05) indicates poor data merging; re-measurement with low-temperature (<100 K) data collection is advised .
- Refinement protocols : Use of anisotropic displacement parameters for non-H atoms and TLS models for thermal motion improve accuracy .
What advanced techniques are recommended for studying the electronic properties of this compound?
Answer:
- UV-Vis spectroscopy : Anthracene π→π* transitions (λmax ~ 380 nm) are sensitive to substituent effects .
- Cyclic voltammetry : Redox peaks at E1/2 = −0.45 V (vs. Ag/AgCl) correlate with anthraquinone-like behavior .
- TD-DFT : Predicts charge-transfer excited states, validated by fluorescence quenching in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
